molecular formula C6H10N4OS2 B1270015 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide CAS No. 296879-33-9

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide

Cat. No. B1270015
M. Wt: 218.3 g/mol
InChI Key: QZNOZEOYCVXUPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including the mentioned chemical, often involves the stepwise alkylation of sulfur atoms and acylation of nitrogen atoms, starting from 5-amino-1,3,4-thiadiazole-2-thiol as a common precursor. For instance, the design, synthesis, and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors revealed that some truncated analogs retained the potency of BPTES with improved solubility, highlighting the significance of structural modifications in enhancing drug-like properties (Shukla et al., 2012).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including our compound of interest, showcases a variety of interactions that contribute to their stability and reactivity. For example, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide exhibits intramolecular interactions and hydrogen bonding that influence its crystal structure and potentially its biological activity (Ismailova et al., 2014).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, contributing to their versatility in pharmaceutical and chemical applications. The synthesis processes often involve nucleophilic substitution reactions, condensation, and cyclization, which are crucial for introducing functional groups that modulate biological activity and chemical properties. The synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives exemplifies the methodological diversity in producing thiadiazole compounds with varied functional groups for potential pharmacological applications (Sych et al., 2016).

Scientific Research Applications

Anticancer Properties

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, a related compound, demonstrates anticancer potential. Its synthesis involves 5-amino-1,3,4-thiadiazole-2-thiol and shows anticancer activity in vitro as per the "60 lines screening" protocol of the National Cancer Institute Development Therapeutics Program (Yushyn, Holota, & Lesyk, 2022).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), an analog of 5-amino-1,3,4-thiadiazole-2-thiol, is a potent inhibitor of kidney-type glutaminase (GLS). This molecule has been crucial in exploring the therapeutic potential of GLS inhibition (Shukla et al., 2012).

Anti-inflammatory and Analgesic Agents

2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives, including those derived from 5-amino-1,3,4-thiadiazole-2-thiol, have shown significant anti-inflammatory and analgesic activity without gastrointestinal side effects (Sainy et al., 2009).

Antidepressant and Anxiolytic Properties

Various 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives exhibit marked antidepressant and anxiolytic properties. Compounds derived from 5-amino-1,3,4-thiadiazole-2-thiol are comparable in efficiency to reference drugs like Imipramine and Diazepam (Clerici et al., 2001).

Photodynamic Therapy Application

The synthesis of zinc phthalocyanine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol related compounds has applications in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Action

Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These compounds are promising for further studies due to their high antimicrobial activity (Sych et al., 2019).

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS2/c1-10(2)4(11)3-12-6-9-8-5(7)13-6/h3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNOZEOYCVXUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361611
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide

CAS RN

296879-33-9
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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